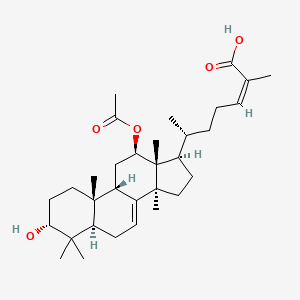
KadcoccinoneJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinoneJ is a compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been used in traditional Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from this plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinoneJ involves several steps, starting with the extraction of raw materials from Kadsura coccinea. The primary methods include solvent extraction and chromatographic techniques to isolate the compound. Specific reaction conditions such as temperature, pH, and solvent type are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction processes followed by purification using advanced chromatographic methods. These processes are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
KadcoccinoneJ undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
KadcoccinoneJ has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: This compound is studied for its potential anti-tumor, anti-HIV, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of KadcoccinoneJ involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide (NO) and other inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to KadcoccinoneJ include other triterpenoids and lignans isolated from the Kadsura genus, such as:
- Kadsurin
- Kadsuric acid
- Schisantherin A
- Schisantherin B
Uniqueness
This compound is unique due to its specific structural features and biological activities. Unlike other similar compounds, this compound exhibits a broader range of pharmacological effects, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27-,30-,31+,32+/m1/s1 |
InChI Key |
FTIJNLOPWIHGBI-LQAQGMGOSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















